9-Ethyl-1-oxa-9-azaspiro[5.5]undecan-4-ol 9-Ethyl-1-oxa-9-azaspiro[5.5]undecan-4-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC18340119
InChI: InChI=1S/C11H21NO2/c1-2-12-6-4-11(5-7-12)9-10(13)3-8-14-11/h10,13H,2-9H2,1H3
SMILES:
Molecular Formula: C11H21NO2
Molecular Weight: 199.29 g/mol

9-Ethyl-1-oxa-9-azaspiro[5.5]undecan-4-ol

CAS No.:

Cat. No.: VC18340119

Molecular Formula: C11H21NO2

Molecular Weight: 199.29 g/mol

* For research use only. Not for human or veterinary use.

9-Ethyl-1-oxa-9-azaspiro[5.5]undecan-4-ol -

Specification

Molecular Formula C11H21NO2
Molecular Weight 199.29 g/mol
IUPAC Name 9-ethyl-1-oxa-9-azaspiro[5.5]undecan-4-ol
Standard InChI InChI=1S/C11H21NO2/c1-2-12-6-4-11(5-7-12)9-10(13)3-8-14-11/h10,13H,2-9H2,1H3
Standard InChI Key YJHJCZGLYWNXBH-UHFFFAOYSA-N
Canonical SMILES CCN1CCC2(CC1)CC(CCO2)O

Introduction

Structural Characteristics and Molecular Properties

Core Architecture and Substituent Effects

The compound’s spirocyclic framework consists of two six-membered rings: one oxygen-containing (oxa) and one nitrogen-containing (aza) ring, fused at a single spiro carbon atom. The ethyl group at the 9-position introduces steric bulk and lipophilicity, while the hydroxyl group at the 4-position enhances polarity and hydrogen-bonding potential. This balance influences solubility, membrane permeability, and receptor interactions .

Table 1: Molecular Properties of 9-Ethyl-1-oxa-9-azaspiro[5.5]undecan-4-ol

PropertyValue
Molecular FormulaC₁₁H₂₁NO₂
Molecular Weight199.29 g/mol
CAS Number1960431-01-9
Hydrogen Bond Donors1 (hydroxyl group)
Hydrogen Bond Acceptors3 (oxygen and nitrogen atoms)
logP (Estimated)~1.5–2.0

The estimated logP value suggests moderate lipophilicity, aligning with its potential to traverse biological membranes while retaining aqueous solubility .

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of 9-Ethyl-1-oxa-9-azaspiro[5.5]undecan-4-ol likely involves cyclization strategies to form the spiro framework. A plausible route begins with a diamine or amino alcohol precursor undergoing acid-catalyzed cyclization, followed by ethylation via alkylation or reductive amination. For example:

  • Cyclization: Reacting 4-aminocyclohexanol with a carbonyl compound under acidic conditions forms the spirocyclic core.

  • Ethylation: Treating the intermediate with ethyl bromide or ethyl iodide in the presence of a base introduces the ethyl group .

Key Reaction Steps:

  • Ring Formation: Acid-catalyzed dehydration or nucleophilic attack to create the oxa and aza rings.

  • Functionalization: Selective alkylation at the nitrogen atom ensures proper substituent placement.

Derivative Synthesis

The hydroxyl group at position 4 serves as a handle for further modifications. Common derivatizations include:

  • Etherification: Alkylation or aryloxy group introduction to alter solubility.

  • Esterification: Acylation to probe steric effects on receptor binding .

CompoundSubstituentEC₅₀ (μM)Relative Efficacy (%)
4lBenzyl0.05595
9-Ethyl derivativeEthylData pendingData pending
GW9508 (Reference)Propionic acid0.060100

Hypothetical data based on structural similarities .

Structure-Activity Relationships (SAR)

  • Lipophilicity: Larger substituents (e.g., benzyl) enhance potency by occupying hydrophobic cavities in GPR40 .

  • Polar Groups: Hydroxyl or carbonyl groups improve solubility and target engagement.

  • Spiro Orientation: Molecular modeling suggests that the spatial arrangement of the spiro system influences receptor activation .

Physical and Chemical Properties

Solubility and Stability

The compound’s solubility in polar solvents (e.g., water, ethanol) is moderate, contingent on pH and temperature. Stability studies under ambient conditions are warranted, though spirocyclic compounds generally exhibit robust thermal stability .

Spectroscopic Characterization

  • IR Spectroscopy: Peaks at ~3300 cm⁻¹ (O-H stretch) and ~1650 cm⁻¹ (C-N stretch).

  • NMR: Distinct signals for the ethyl group (δ 1.2–1.5 ppm, triplet) and hydroxyl proton (δ 2.5–3.0 ppm, broad) .

Applications and Future Directions

Drug Discovery

As a GPR40 agonist lead, this compound could inform antidiabetic drug candidates. Further optimization might involve:

  • Bioisosteric Replacement: Swapping the hydroxyl group with bioisosteres to enhance metabolic stability.

  • Prodrug Development: Masking the hydroxyl group to improve oral bioavailability .

Chemical Biology

The spirocyclic scaffold serves as a versatile platform for probing protein-ligand interactions. Radiolabeled or fluorescent derivatives could elucidate GPR40 signaling mechanisms .

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